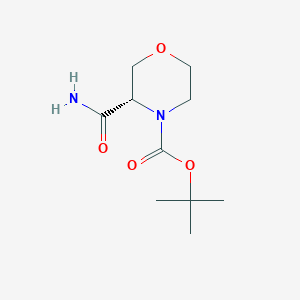

(S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate

Description

Significance of Morpholine (B109124) Scaffolds in Medicinal Chemistry and Materials Science Research

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. thieme-connect.com This versatility stems from the unique properties conferred by the morpholine ring, including improved solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic profile. acs.org These attributes often lead to enhanced pharmacokinetic and pharmacodynamic properties of drug candidates. thieme-connect.comthieme-connect.com

In drug discovery, morpholine-containing compounds are prevalent, with numerous approved drugs featuring this heterocycle. lifechemicals.com They are integral to the development of therapeutics targeting the central nervous system (CNS), where they can enhance blood-brain barrier permeability. acs.org The morpholine moiety is found in appetite suppressants, antidepressants, and has been explored for its antifungal and antibacterial properties in agrochemical research. lifechemicals.com

Table 1: Applications of Morpholine Scaffolds

| Field | Significance | Example Therapeutic Areas/Applications |

|---|---|---|

| Medicinal Chemistry | Improves pharmacokinetic and pharmacodynamic properties. Acts as a versatile scaffold for diverse biological targets. thieme-connect.comthieme-connect.com | Central Nervous System (CNS) disorders, Appetite suppressants, Antidepressants. acs.orglifechemicals.com |

| Agrochemicals | Exhibits antibacterial and antifungal properties. | Development of novel fungicides and bactericides. lifechemicals.com |

| Organic Synthesis | Used as chiral auxiliaries to control stereochemistry in chemical reactions. | Asymmetric synthesis methodologies. lifechemicals.com |

Stereochemical Importance of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate as a Chiral Building Block

While specific research detailing the direct applications of this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a chiral building block. The value of such a compound can be inferred from the utility of closely related chiral morpholine derivatives. The demand for single-enantiomer drugs has driven the development of synthetic methods to produce complex chiral intermediates. nih.gov

The stereochemical designation "(S)" at the 3-position is of paramount importance. Biological systems are inherently chiral, and the therapeutic effect of a drug often depends on the specific configuration of its stereocenters. Using an enantiomerically pure starting material like this compound allows for the construction of complex molecules with precise stereochemical control, avoiding the need for difficult and costly chiral separations later in the synthesis.

The functional groups of this molecule further enhance its utility as a synthetic intermediate:

N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is a widely used protecting group in organic synthesis. It renders the nitrogen non-nucleophilic, allowing for selective reactions at other parts of the molecule. Its primary advantage is its stability under many reaction conditions and its straightforward removal under acidic conditions.

Carbamoyl (B1232498) Group: The primary amide (carbamoyl) group at the C3 position provides a versatile functional handle for further chemical elaboration, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The synthesis of analogous compounds, such as (S)-3-morpholinyl carboxylic acid, often starts from readily available chiral pool materials like L-serine, highlighting a feasible pathway to such enantiopure building blocks. google.comgoogle.com

Table 2: Structural Features of this compound and Their Synthetic Utility

| Structural Feature | Chemical Group | Function in Synthesis |

|---|---|---|

| Chiral Center | (S)-configuration at C3 | Provides stereochemical control for the synthesis of enantiomerically pure target molecules. |

| Protecting Group | tert-butoxycarbonyl (Boc) | Protects the morpholine nitrogen, enabling selective reactions elsewhere; easily removed. |

| Functional Group | Carbamoyl (-CONH₂) | Serves as a versatile point for chemical modification and further elaboration of the molecular structure. |

Overview of Research Trajectories for Asymmetric Morpholine Derivatives

The recognized importance of chiral morpholines has spurred the development of numerous synthetic strategies to access these compounds in an enantiomerically pure form. Research in this area is focused on efficiency, stereocontrol, and substrate scope. Several key research trajectories have emerged:

Catalytic Asymmetric Synthesis: This is one of the most powerful approaches, utilizing chiral catalysts to induce stereoselectivity. Methods include the asymmetric hydrogenation of unsaturated morpholine precursors and tandem reactions that combine hydroamination with asymmetric transfer hydrogenation to create 3-substituted morpholines with high enantiomeric excess. organic-chemistry.orgresearchgate.net

Use of the Chiral Pool: This strategy employs readily available and inexpensive enantiopure starting materials, such as amino acids (e.g., serine) or amino alcohols. nih.govacs.org The inherent chirality of the starting material is transferred to the final morpholine product through a series of chemical transformations.

Substrate-Controlled Diastereoselective Synthesis: In this approach, existing stereocenters in the substrate guide the formation of new stereocenters. An example is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols to yield highly substituted chiral morpholines. banglajol.info

Solid-Phase Synthesis: Polymer-supported synthesis offers advantages for creating libraries of compounds. Stereoselective methods have been developed to produce morpholine-3-carboxylic acid derivatives on a solid support, starting from immobilized amino acids like serine. acs.org

These diverse synthetic routes provide chemists with a robust toolbox for accessing a wide array of structurally complex and enantiomerically pure morpholine derivatives, paving the way for new discoveries in medicine and materials science.

Table 3: Summary of Asymmetric Synthesis Strategies for Chiral Morpholines

| Synthesis Strategy | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of an unsaturated morpholine precursor using a chiral metal catalyst. researchgate.net | High efficiency, excellent enantioselectivity (ee). |

| Tandem Hydroamination/Transfer Hydrogenation | A one-pot reaction sequence to form and reduce a cyclic imine intermediate enantioselectively. organic-chemistry.org | Good functional group tolerance, high enantiomeric excess. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., L-serine) as starting materials. google.comnih.gov | Readily available starting materials, inherent stereocontrol. |

| Electrophile-Induced Cyclization | Cyclization of a chiral acyclic precursor, such as an N-allyl-β-amino alcohol, initiated by an electrophile. banglajol.info | Forms highly substituted morpholines, diastereoselective. |

| Solid-Phase Stereoselective Synthesis | Synthesis on a polymer support, often starting from chiral amino acids. acs.org | Suitable for library synthesis, facilitates purification. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDFBQXRVZTTKM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001135866 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476028-21-3 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476028-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001135866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Tert Butyl 3 Carbamoylmorpholine 4 Carboxylate

Established Synthetic Routes and Precursors

The construction of the chiral morpholine (B109124) core often begins with precursors from the chiral pool, such as amino acids, to ensure the correct stereochemistry. (S)-serine is a common starting material for 3-substituted morpholines, where its inherent chirality is transferred to the final product. General strategies involve the N-protection of the amino acid, followed by cyclization with a suitable two-carbon electrophile and subsequent functional group manipulations to arrive at the desired carbamoyl (B1232498) moiety.

Directly introducing a carbamoyl group at the C3 position of a pre-formed morpholine ring with stereocontrol is a significant synthetic challenge. Such a transformation would likely proceed through a C3-lithiated or otherwise metalated N-Boc-morpholine intermediate. The stereochemical outcome of quenching such an intermediate with a carbamoylating agent (e.g., isocyanate or a chloroformamide) would depend heavily on the directing effects of the N-Boc group and the morpholine ring's conformation.

Chiral induction strategies often rely on asymmetric catalysis. While direct asymmetric C-H functionalization of morpholines is an emerging field, established methods more commonly build the stereocenter before or during the cyclization process. For instance, an asymmetric transfer hydrogenation of a suitably substituted unsaturated morpholine precursor could establish the (S)-stereocenter. Hydrogen-bonding interactions between the substrate and the chiral catalyst are crucial for achieving high enantioselectivity in these transformations.

A more common approach involves the synthesis of a morpholine ring already bearing a functional group at the C3 position, which can then be converted to the carbamoyl group. Carbonyl and cyano functionalities are particularly useful precursors due to their versatile reactivity.

The synthesis from tert-butyl 3-oxomorpholine-4-carboxylate would require the stereoselective conversion of a ketone to a primary amide. This multi-step transformation is challenging due to the need to control the stereochemistry at the C3 position.

A plausible synthetic sequence would involve:

Stereoselective Reduction/Amination : The ketone could be converted to a chiral amine. This might be achieved through stereoselective reduction to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or mesylate) and displacement with an amine source like ammonia (B1221849) or a protected equivalent. Alternatively, reductive amination using a chiral catalyst or auxiliary could directly form the (S)-amino intermediate.

Conversion to Carboxamide : The resulting (S)-tert-butyl 3-aminomorpholine-4-carboxylate would then need to be converted to the carbamoyl derivative. This is not a direct conversion. A more viable route involves converting the 3-oxo group into a carboxylic acid precursor. For example, a Strecker-type synthesis could introduce a cyano group and an amine simultaneously, which could then be manipulated. A more direct, albeit hypothetical, approach would be a stereoselective addition of a cyanide equivalent to the ketone, followed by hydrolysis.

A proposed pathway is outlined below:

| Step | Transformation | Typical Reagents and Conditions | Expected Outcome |

| 1 | Asymmetric Cyanosilylation | Trimethylsilyl cyanide (TMSCN), Chiral Lewis Acid Catalyst (e.g., Ti(Oi-Pr)₄ with a chiral ligand) | Formation of a chiral cyanohydrin |

| 2 | Hydrolysis of Nitrile | Mild acidic or basic conditions (e.g., HCl or NaOH), controlled to prevent ester hydrolysis | Conversion of the cyano group to the primary amide |

Starting with the chiral precursor, (S)-tert-butyl 3-cyanomorpholine-4-carboxylate, provides a more direct path to the target compound. The primary transformation required is the hydrolysis of the nitrile (cyano) group to a primary amide (carbamoyl group).

This conversion must be performed under carefully controlled conditions to avoid over-hydrolysis to the carboxylic acid and to prevent the cleavage of the acid-labile tert-butyl carbamate (B1207046) (Boc) protecting group.

Reaction Data for Nitrile Hydrolysis:

| Method | Reagents | Solvent | Temperature | Key Considerations |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ | Water, Dioxane | Reflux | Risk of Boc deprotection and over-hydrolysis to carboxylic acid. |

| Base-Catalyzed Hydrolysis | H₂O₂, NaOH or KOH | Ethanol, Water | Room Temp to 50 °C | Milder conditions, less risk to Boc group. Formation of carboxylate salt if over-hydrolysis occurs. |

| Metal-Catalyzed Hydration | Platinum or Ruthenium complexes | Water | Varies | Can be highly selective for amide formation under neutral conditions. |

The base-catalyzed hydrolysis using hydrogen peroxide is often effective for selectively converting nitriles to primary amides while preserving other sensitive functional groups.

The conversion of (S)-tert-butyl 3-formylmorpholine-4-carboxylate into the carbamoyl derivative involves a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Oxidation of the Aldehyde : The formyl group can be selectively oxidized to a carboxylic acid without affecting the rest of the molecule. The Pinnick oxidation is a standard and mild method for this transformation.

Amidation : The resulting (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid is then converted to the primary amide. This is typically achieved by activating the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.

Synthetic Pathway from Formyl Precursor:

| Step | Transformation | Reagents | Solvent | Typical Yield |

| 1 | Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | >90% |

| 2 | Amide Coupling | 1. SOCl₂ or (COCl)₂ 2. NH₄OH OR HBTU, Et₃N, NH₄Cl | 1. DCM 2. THF OR THF/DMF | 70-85% |

The use of protecting groups is essential in the synthesis of complex molecules like (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate. The tert-butoxycarbonyl (Boc) group is employed to protect the morpholine nitrogen.

The key features of the Boc group in this context are:

Stability : It is stable to a wide range of reaction conditions, including many reductive, oxidative, and nucleophilic reagents, making it compatible with the functional group transformations described above.

Selective Removal : The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane). This orthogonality allows for its selective removal without disturbing other functional groups, such as the final carbamoyl moiety.

Directing Effects : In reactions involving intermediates at the adjacent C3 position, the sterically bulky Boc group can influence the stereochemical outcome by directing incoming reagents to the less hindered face of the molecule. This can be a critical factor in establishing or maintaining the desired (S)-stereochemistry during synthesis.

The manipulation of the Boc group is typically the final step in a synthetic sequence if the free amine is the desired product, or it is left intact as in the target compound of this article.

Precursors Utilizing Carbonyl and Cyano Functionalities in Morpholine Systems

Asymmetric Synthesis Approaches

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the chiral center at the C3 position. Several asymmetric strategies can be envisaged to achieve this, including the use of chiral auxiliaries, enantioselective catalysis, and resolution techniques.

Chiral Auxiliaries and Ligand-Controlled Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been established, the auxiliary is removed. For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor molecule to control the formation of the morpholine ring or the introduction of the C3 substituent.

One potential strategy involves the use of a chiral amino alcohol as a starting material, which inherently contains the necessary stereochemical information. For instance, (S)-serine or a derivative thereof could serve as a chiral pool starting material. A plausible synthetic sequence could involve the N-protection of (S)-serine methyl ester, followed by reduction of the ester to the corresponding amino alcohol. Subsequent cyclization with a suitable two-carbon electrophile would lead to the formation of the morpholine ring. The carbamoyl group could then be introduced from the corresponding carboxylic acid or ester precursor.

Alternatively, a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, could be appended to an acyclic precursor to direct a diastereoselective cyclization or alkylation reaction. wikipedia.org For example, an achiral N-protected amino acid derivative could be coupled with a chiral auxiliary. Subsequent elaboration and cyclization would lead to a diastereomerically enriched morpholine derivative, from which the auxiliary can be cleaved to yield the desired (S)-enantiomer.

The yields and diastereoselectivities of such methods are highly dependent on the specific auxiliary and reaction conditions chosen. Below is a table illustrating typical outcomes for the use of chiral auxiliaries in the synthesis of substituted heterocycles, which could be analogous to the synthesis of the target compound.

| Chiral Auxiliary | Reaction Type | Substrate Type | Diastereomeric Excess (d.e.) | Yield (%) |

| Evans' Oxazolidinone | Alkylation | N-acyloxazolidinone | >95% | 80-95% |

| Pseudoephedrine | Alkylation | N-acylpseudoephedrine | >90% | 75-90% |

| Camphorsultam | Michael Addition | N-enoylcamphorsultam | >98% | 85-95% |

Enantioselective Catalysis in Morpholine Ring Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound, several catalytic strategies could be employed.

One approach involves the asymmetric hydrogenation of a dehydromorpholine precursor. nih.govsemanticscholar.orgrsc.org A suitably substituted dehydromorpholine could be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity. nih.govsemanticscholar.orgrsc.org

Another potential route is a tandem hydroamination and asymmetric transfer hydrogenation of an aminoalkyne substrate. organic-chemistry.orgnih.gov This one-pot reaction would first involve the cyclization of an appropriate ether-containing aminoalkyne to form a cyclic imine, which is then asymmetrically reduced in situ using a chiral ruthenium catalyst. nih.gov This method has been shown to be effective for the synthesis of 3-substituted morpholines with high enantiomeric excess. nih.gov

The following table summarizes representative results for enantioselective catalytic methods applied to the synthesis of chiral heterocycles, which could be analogous to the synthesis of the target molecule.

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (e.e.) | Yield (%) |

| Rh-(S,S)-Et-DuPhos | Asymmetric Hydrogenation | Ene-amide | >95% | 90-98% |

| RuCl[(S,S)-Ts-DPEN] | Asymmetric Transfer Hydrogenation | Cyclic Imine | >95% | 80-95% |

| Chiral Phosphoric Acid | Pictet-Spengler Reaction | Tryptamine derivative | 85-95% | 70-90% |

Resolution Techniques for Enantiomeric Purity

While asymmetric synthesis is generally preferred, classical resolution of a racemic mixture of tert-butyl 3-carbamoylmorpholine-4-carboxylate could be employed to isolate the (S)-enantiomer. This would involve reacting the racemic morpholine derivative with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods such as fractional crystallization.

Process Optimization and Scalability Research

Development of Efficient and High-Yielding Synthetic Pathways

Process optimization would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize the yield and purity of the product. For a multi-step synthesis, minimizing the number of steps and avoiding cumbersome purification procedures like column chromatography are key objectives. The development of a one-pot or tandem reaction sequence would be highly desirable for improving process efficiency. organic-chemistry.org

For example, in a potential catalytic route, screening different catalysts, ligands, and solvents could lead to significant improvements in both yield and enantioselectivity. nih.govsemanticscholar.org An optimized protocol for the synthesis of morpholine-2,5-diones has been reported, which focuses on simple procedures and minimizing hazardous chemicals, achieving better yields than previously reported methods. nih.gov

Investigation of Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. chemrxiv.orgiau.irajgreenchem.comnih.gov For the synthesis of this compound, several green chemistry strategies could be investigated.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids would be a key consideration. The synthesis of N-formylmorpholine has been explored as a green solvent for organic reactions. ajgreenchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric approaches. nih.gov

Use of Renewable Feedstocks: Starting from readily available and renewable materials, such as amino acids from the chiral pool, would be a sustainable approach. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, which has environmental and safety benefits over traditional methods. chemrxiv.orgnih.gov

Chemical Reactivity and Transformations of S Tert Butyl 3 Carbamoylmorpholine 4 Carboxylate

Reactivity of the Carbamoyl (B1232498) Moiety

The carbamoyl group (-CONH2) at the C3 position is a primary site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis and Amidation Reactions

The carbamoyl moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid. This transformation is a standard reaction for primary amides. The reaction typically requires heating with an aqueous acid or base.

Conversely, the carbamoyl group can potentially undergo transamidation reactions. While specific examples involving (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate are not extensively documented, general methods for transamidation of primary amides exist. These reactions, often promoted by catalysts, allow for the exchange of the amino group of the amide with another amine, leading to the formation of secondary or tertiary amides.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H3O+, heat or OH-, heat | (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid |

| Transamidation | R1R2NH, Catalyst, heat | (S)-tert-Butyl 3-(N,N-dialkylcarbamoyl)morpholine-4-carboxylate or (S)-tert-Butyl 3-(N-alkylcarbamoyl)morpholine-4-carboxylate |

Dehydration to Nitrile Derivatives

A significant transformation of the primary carbamoyl group is its dehydration to form a nitrile (-CN) functionality. This reaction is typically achieved using various dehydrating agents. Common reagents for this conversion include phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), thionyl chloride (SOCl2), and trifluoroacetic anhydride (B1165640) (TFAA). The reaction converts the amide into (S)-tert-butyl 3-cyanomorpholine-4-carboxylate, a versatile intermediate for further synthetic manipulations. The nitrile group can then be subjected to reduction to form an amine or hydrolysis to a carboxylic acid.

| Dehydrating Agent | Typical Conditions |

| Phosphorus pentoxide (P2O5) | Heating in an inert solvent |

| Phosphoryl chloride (POCl3) | Pyridine or other base, typically at 0 °C to room temperature |

| Thionyl chloride (SOCl2) | Inert solvent, often with a base |

| Trifluoroacetic anhydride (TFAA) | Pyridine or triethylamine, typically at low temperatures |

Stereospecificity in Chemical Reactions

The chiral center at the C3 position of the morpholine (B109124) ring plays a crucial role in the stereochemical outcome of reactions involving this molecule.

Diastereoselective Transformations and Their Mechanisms

Reactions involving the formation of a new stereocenter on the morpholine ring or at a position adjacent to it can proceed with a degree of diastereoselectivity. This selectivity is often governed by the steric hindrance imposed by the existing substituents on the morpholine ring, including the Boc-protected nitrogen and the carbamoyl group. For instance, the reduction of a ketone at a position on a substituent attached to the morpholine ring could be influenced by the chiral environment of the ring, leading to the preferential formation of one diastereomer over the other. The mechanism of such diastereoselection often involves the preferential approach of the reagent from the less sterically hindered face of the molecule.

Functional Group Interconversions on the Morpholine Ring

Beyond the carbamoyl moiety, the morpholine ring itself can be a site for functional group interconversions, although the presence of the Boc-protecting group influences the reactivity of the ring nitrogen.

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the morpholine nitrogen, stable to a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to yield the free secondary amine. This deprotection opens up possibilities for further functionalization at the nitrogen atom, such as N-alkylation, N-acylation, or sulfonylation, to introduce a variety of substituents onto the morpholine ring.

Furthermore, while less common, modifications to the ether oxygen of the morpholine ring are theoretically possible, though they would require harsh conditions that might not be compatible with the other functional groups present in the molecule.

Reactions at the Morpholine Nitrogen (e.g., Boc group manipulation)

The most common and well-documented reaction at the morpholine nitrogen of this compound is the removal of the Boc protecting group. This deprotection is a critical step in synthetic pathways where the secondary amine functionality of the morpholine ring needs to be liberated for subsequent reactions, such as N-alkylation, N-arylation, or acylation.

The cleavage of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the departure of the stable tert-butyl cation, which then forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine.

A variety of acidic reagents and conditions have been successfully employed for the deprotection of N-Boc protected amines, and these are generally applicable to this compound. The choice of reagent and conditions often depends on the sensitivity of other functional groups present in the molecule.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. | Highly effective and common, but TFA is corrosive and can be harsh on sensitive substrates. |

| Hydrochloric acid (HCl) | Solutions in organic solvents like dioxane, methanol, or ethyl acetate. | Provides the hydrochloride salt of the amine, which is often a crystalline solid and easy to handle. |

| Sulfuric acid (H₂SO₄) | Catalytic amounts in a suitable solvent. | A strong acid that can be used for efficient deprotection. |

| Phosphoric acid (H₃PO₄) | Aqueous solutions, often in an organic co-solvent. | Considered a milder and more environmentally benign alternative to TFA. |

| Lewis acids (e.g., ZnBr₂, TMSI) | In an inert solvent like dichloromethane. | Can be useful for substrates that are sensitive to strong Brønsted acids. |

| Oxalyl chloride in methanol | Mild conditions at room temperature. | An alternative method that proceeds via a different mechanism, potentially offering different selectivity. |

Transformations at Other Positions of the Morpholine Ring

While the manipulation of the Boc group is the most prevalent reaction, other positions on the morpholine ring of this compound can also undergo chemical transformations. However, specific literature detailing such reactions on this particular molecule is scarce. Therefore, the following discussion is based on the general reactivity of analogous N-Boc protected heterocyclic systems.

Reactions at the Carbamoyl Group:

The carbamoyl group at the C3 position presents several possibilities for chemical modification:

Hydrolysis: Under acidic or basic conditions, the amide of the carbamoyl group can be hydrolyzed to the corresponding carboxylic acid, yielding (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.

Dehydration: Treatment with dehydrating agents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), could convert the carbamoyl group into a nitrile, affording (S)-tert-butyl 3-cyanomorpholine-4-carboxylate.

Reduction: Although challenging, reduction of the primary amide to an aminomethyl group might be achievable using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, these conditions would likely also cleave the Boc group.

Reactions at the Morpholine Ring C-H Bonds:

The C-H bonds of the morpholine ring can also be sites for functionalization, particularly those adjacent to the ring heteroatoms.

α-Lithiation and Functionalization: The C-H bonds at the C2 and C5 positions, being alpha to the ring oxygen and nitrogen respectively, can be activated for deprotonation. The presence of the Boc group is known to facilitate the deprotonation of the C-H bond at the C3 and C5 positions (adjacent to the nitrogen) using strong bases like sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine. The resulting organolithium species can then react with various electrophiles to introduce new substituents. However, the existing carbamoyl group at C3 would influence the regioselectivity of such a reaction.

Oxidative Functionalization: In principle, oxidative C-H functionalization reactions catalyzed by transition metals could be employed to introduce new substituents onto the morpholine ring. The directing ability of the carbamate and the ring oxygen would play a crucial role in determining the site of functionalization.

Mechanistic Studies of Key Reactions

Detailed mechanistic studies specifically focused on this compound are not widely available in the scientific literature. However, the mechanisms of the key reactions it undergoes, particularly Boc deprotection, are well-established for N-Boc protected amines in general. Furthermore, computational and experimental studies on the parent morpholine molecule and related derivatives provide insights into the likely reaction pathways.

Elucidation of Reaction Pathways and Transition States

Boc Deprotection:

The acid-catalyzed deprotection of the Boc group is understood to proceed through a well-defined pathway. The key steps are:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid.

Formation of the tert-butyl cation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a relatively stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.

Formation of Isobutylene: The tert-butyl cation can then be quenched by a nucleophile or, more commonly, lose a proton to form isobutylene gas.

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free secondary amine of the morpholine ring.

Computational studies on the decomposition of the parent morpholine molecule have mapped out potential energy surfaces for various breakdown pathways, often involving radical intermediates and intramolecular hydrogen shifts. researchgate.netnih.gov While not directly applicable to the reactions of the substituted and protected derivative, these studies provide fundamental data on the intrinsic reactivity and stability of the morpholine ring system.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not readily found in published research. However, kinetic studies on the deprotection of other N-Boc protected amines and the reactions of morpholine itself can offer valuable context.

Kinetics of Boc Deprotection:

The rate of Boc deprotection is highly dependent on the strength of the acid used and the reaction conditions. Studies on various N-Boc protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a mechanism involving general acid catalysis. The nature of the solvent also plays a significant role in the reaction kinetics.

Kinetics of Reactions of Morpholine:

Kinetic studies on the gas-phase reaction of the hydroxyl radical (OH) with morpholine have been conducted to understand its atmospheric chemistry. researchgate.net These studies determined the rate constants for hydrogen abstraction from the C-H bonds of the morpholine ring, indicating that the hydrogens on the carbons adjacent to the nitrogen are the most reactive. While these conditions are very different from typical synthetic transformations, they provide fundamental data on the relative reactivity of the C-H bonds within the morpholine scaffold.

| Reaction | General Mechanistic Features | Factors Influencing Reaction Rate |

|---|---|---|

| Acid-catalyzed Boc Deprotection | Protonation of the carbamate, formation of a tert-butyl cation and a carbamic acid, followed by decarboxylation. | Acid strength, acid concentration, solvent polarity, temperature. |

| Hydrolysis of Carbamoyl Group | Nucleophilic acyl substitution mechanism. | pH (acid or base catalysis), temperature. |

| Dehydration of Carbamoyl Group | Formation of a reactive intermediate (e.g., with POCl₃), followed by elimination of water. | Strength of the dehydrating agent, temperature. |

| α-Lithiation | Deprotonation by a strong base, facilitated by the directing effect of the N-Boc group. | Strength and stoichiometry of the base, presence of chelating agents, temperature, nature of the electrophile. |

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Complex Heterocyclic Compounds

The inherent structure of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate, combining a chiral morpholine (B109124) core with orthogonally reactive functional groups, makes it an adept building block for more elaborate heterocyclic systems. Its utility stems from the ability to use the pre-existing ring as a scaffold and to modify its substituents to construct new fused, spirocyclic, or otherwise complex heterocyclic structures.

The morpholine ring is a privileged scaffold in medicinal chemistry, and this building block provides a direct route to chiral derivatives. The Boc-protecting group on the ring nitrogen can be readily removed under acidic conditions, revealing a secondary amine. This amine can then participate in a variety of bond-forming reactions, such as N-alkylation, N-arylation, acylation, or reductive amination, to introduce molecular diversity.

Furthermore, the primary amide of the carbamoyl (B1232498) group can be chemically reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield a primary aminomethyl group. This transformation converts the initial building block into a chiral 1,2-amino alcohol derivative embedded within the morpholine framework. The resulting chiral diamine scaffold is a valuable synthon for further elaboration into more complex structures, including ligands for asymmetric catalysis and polyamine-containing natural product analogs.

The functional handles of this compound facilitate its incorporation into a variety of other ring systems. Following Boc deprotection, the secondary amine and the carbamoyl group can be used in cyclization reactions. For instance, the amine could act as a nucleophile in an intramolecular reaction with an electrophilic center appended elsewhere, leading to the formation of bicyclic or bridged heterocyclic systems.

The carbamoyl group itself can also be a key player in ring formation. It can be dehydrated to a nitrile, which is a versatile functional group for cycloaddition reactions or for the synthesis of nitrogen-containing heterocycles like tetrazoles or triazoles. These transformations allow chemists to leverage the fixed stereochemistry of the starting material to control the stereochemical outcome of newly formed complex ring systems.

Use in Stereoselective Total Synthesis of Natural Products

In the total synthesis of natural products, access to enantiomerically pure starting materials is paramount. The synthesis of many complex pharmaceuticals and agrochemicals relies on the availability of chiral intermediates that serve as building blocks. buchler-gmbh.com This approach, often termed "chiral pool synthesis," utilizes molecules with naturally occurring or synthetically resolved chiral centers to construct larger, more complex targets without the need for de novo asymmetric induction. buchler-gmbh.com

This compound serves as an exemplar of such a building block. Its defined (S)-stereocenter can be incorporated into the carbon skeleton of a target natural product, ensuring the correct stereochemistry at that position. The morpholine ring can either be retained in the final structure or be strategically cleaved to unveil a chiral amino alcohol fragment, which can then be further manipulated. The ability to introduce a specific stereocenter with multiple, orthogonally protected functional groups makes such building blocks indispensable for creating complex molecular architectures efficiently.

Design and Synthesis of Advanced Synthetic Intermediates

The following table summarizes some of the key transformations that can be performed on this building block to generate advanced intermediates.

| Starting Material | Reagent/Condition | Resulting Functional Group | Advanced Intermediate |

| This compound | 1. Trifluoroacetic Acid (TFA) 2. Base | Secondary Amine | (S)-Morpholine-3-carboxamide |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (from amide reduction) | (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate |

| This compound | Trifluoroacetic Anhydride (B1165640) (TFAA) or P₂O₅ | Nitrile (from amide dehydration) | (S)-tert-Butyl 3-cyanomorpholine-4-carboxylate |

| This compound | Strong Acid or Base (Hydrolysis) | Carboxylic Acid | (S)-4-Boc-morpholine-3-carboxylic acid |

These resulting intermediates, each possessing the intact (S)-stereocenter, serve as starting points for diverse synthetic pathways, enabling access to a broad chemical space.

Development of Chiral Probes and Ligands for Research

Chiral ligands are essential components in the field of asymmetric catalysis, where they transfer stereochemical information to a catalytic reaction, enabling the production of an enantiomerically enriched product. nih.gov The development of new ligand scaffolds is a continuous effort in chemical research to improve the efficiency and selectivity of catalytic processes. nih.gov

The rigid, chiral scaffold of this compound makes it an attractive platform for designing novel chiral ligands. After deprotection of the Boc group, the resulting secondary amine can be functionalized. For example, attaching a pyridyl or diphenylphosphino group to the morpholine nitrogen would create a bidentate ligand where the morpholine nitrogen and a heteroatom from the newly introduced group can coordinate to a transition metal center. The oxygen atom of the morpholine ring or the carbamoyl group could also participate in metal coordination, potentially forming a tridentate ligand. The defined stereochemistry adjacent to the coordinating nitrogen atom creates a specific chiral environment around the metal, which is crucial for inducing enantioselectivity in catalyzed reactions such as hydrogenations, C-H functionalizations, or cross-coupling reactions. nih.gov

Computational and Theoretical Investigations of S Tert Butyl 3 Carbamoylmorpholine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would provide detailed insights into the geometry, stability, and electronic characteristics of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate.

The primary goal of this analysis would be to locate the global energy minimum, which represents the most stable conformation of the molecule in the gas phase. The relative energies of other low-energy conformers would also be calculated to understand the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298.15 K (%) |

|---|---|---|

| Chair (Equatorial Carbamoyl) | Data not available | Data not available |

| Chair (Axial Carbamoyl) | Data not available | Data not available |

Once the minimum energy conformation is identified, quantum chemical calculations would be employed to investigate its electronic structure. This analysis would include the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity.

From the electronic structure, various reactivity descriptors could be calculated. These descriptors, derived from conceptual DFT, help in predicting how the molecule will interact with other chemical species. Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Electrophilicity Index (ω): An indicator of the molecule's propensity to act as an electrophile.

A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations would offer insights into the dynamic behavior of this compound and its interactions with its environment.

If this compound were to be used as a chiral auxiliary or a substrate in a stereoselective reaction, molecular modeling could be employed to predict the outcome. By modeling the transition states of the possible reaction pathways leading to different stereoisomers, the activation energies could be calculated. The pathway with the lower activation energy would be favored, thus allowing for a prediction of the major product and the degree of stereoselectivity. This would involve docking the molecule with a reactant and calculating the energies of the diastereomeric transition states.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. Molecular dynamics (MD) simulations in explicit solvent or implicit solvent models (like the Polarizable Continuum Model, PCM) would be used to study these effects. MD simulations would track the movement of the solute and solvent molecules over time, providing a detailed picture of how intermolecular interactions affect the conformational preferences of this compound. These simulations would reveal whether the presence of a solvent stabilizes or destabilizes certain conformers compared to the gas phase and how the solvent might influence reaction pathways by stabilizing transition states.

Theoretical Mechanistic Predictions

For any reaction involving this compound, theoretical calculations could be used to elucidate the reaction mechanism. This would involve identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the energies of these species, a detailed energy profile of the reaction can be constructed. This would not only help in understanding the step-by-step process of the reaction but also in identifying the rate-determining step. Such studies are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Ab Initio and DFT Studies of Reaction Pathways

The synthesis of this compound involves the formation of a stereocenter at the C3 position of the morpholine (B109124) ring and the introduction of a carbamoyl (B1232498) group. Computational studies can be instrumental in evaluating the feasibility of different synthetic routes. A plausible pathway could involve the cyclization of a chiral amino alcohol precursor, followed by the functionalization at the C3 position.

Ab initio and DFT calculations can map the potential energy surface for such reaction pathways. For instance, a hypothetical reaction could proceed via the nucleophilic attack of an N-Boc protected amino diol to form the morpholine ring, followed by an oxidation and subsequent amidation to install the carbamoyl group. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be employed to calculate the energies of reactants, intermediates, transition states, and products.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Proposed Reaction Pathway

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (N-Boc amino diol + cyclizing agent) | 0.0 |

| 1 | Transition State 1 (TS1 - Cyclization) | +22.5 |

| 1 | Intermediate 1 (Cyclized morpholine precursor) | -15.2 |

| 2 | Transition State 2 (TS2 - Oxidation) | +18.7 |

| 2 | Intermediate 2 (Oxidized morpholine) | -5.8 |

| 3 | Transition State 3 (TS3 - Amidation) | +12.3 |

| 3 | Product (this compound) | -25.0 |

These calculations would reveal the rate-determining step of the proposed pathway, which would be the one with the highest activation energy. Furthermore, computational analysis can help in understanding the role of catalysts or reagents in lowering these energy barriers. In related heterocyclic systems, DFT studies have been used to rationalize the regioselectivity and stereoselectivity of various transformations. emich.edunih.gov For example, in the synthesis of substituted pyrrolidines, computational methods have been used to delineate the energy profile of multi-step reactions and to understand the influence of substituents on the stereochemical outcome. emich.edu

Transition State Analysis for Stereochemical Control

The stereochemistry at the C3 position is a critical feature of this compound. Transition state analysis using computational methods is a powerful approach to understand and predict the stereochemical outcome of a reaction. The enantioselectivity of a reaction is determined by the energy difference between the transition states leading to the (S) and (R) enantiomers (ΔΔG‡).

A hypothetical asymmetric synthesis could involve a chiral catalyst that directs the approach of a nucleophile to a prochiral morpholine precursor. DFT calculations can be used to model the transition states for both the major and minor enantiomers. These models would typically include the substrate, the attacking reagent, and the chiral catalyst or auxiliary.

Key interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions within the transition state assembly, can be visualized and quantified. For instance, in the catalytic asymmetric synthesis of 3-substituted morpholines, mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. organic-chemistry.org A similar principle could be at play in the synthesis of the target molecule.

Table 2: Hypothetical Transition State Energy Analysis for Stereochemical Control

| Transition State | Description | Calculated Free Energy of Activation (ΔG‡, kcal/mol) |

|---|---|---|

| TS-(S) | Transition state leading to the (S)-enantiomer | 15.2 |

| TS-(R) | Transition state leading to the (R)-enantiomer | 17.5 |

| ΔΔG‡ | Energy difference (TS-(R) - TS-(S)) | 2.3 |

An energy difference of 2.3 kcal/mol would correspond to a high enantiomeric excess for the (S)-product, which can be rationalized by analyzing the geometries of the transition states. The lower energy of TS-(S) could be attributed to a more favorable steric arrangement or stronger stabilizing non-covalent interactions, such as hydrogen bonds between the catalyst and the substrate. Computational studies on other stereoselective syntheses of heterocyclic compounds have successfully used this approach to explain the observed stereochemical outcomes. nih.govnih.gov For instance, DFT calculations have provided elegant models to rationalize the diastereoselectivity in the synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. nih.gov Similar computational strategies would be invaluable in optimizing the reaction conditions for the synthesis of enantiopure this compound.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Stereochemical Purity and Isomer Analysis

Spectroscopic methods are indispensable for analyzing the stereochemistry of chiral compounds. They provide critical information on enantiomeric purity and the three-dimensional arrangement of atoms.

Chiral Chromatography (e.g., Chiral HPLC for Enantiomeric Excess Determination)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.ushumanjournals.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. americanpharmaceuticalreview.com

In a hypothetical analysis of a synthesized batch of (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate, a polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose, would be a common choice. The sample would be dissolved in an appropriate mobile phase, typically a mixture of alkanes and an alcohol modifier (e.g., hexane/isopropanol), and injected into the HPLC system. The differential interaction between the enantiomers and the chiral stationary phase would result in two distinct peaks in the chromatogram if both enantiomers are present. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. uma.es

Illustrative Data from Chiral HPLC Analysis:

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Peak Area (S)-enantiomer | 198 (arbitrary units) |

| Peak Area (R)-enantiomer | 2 (arbitrary units) |

| Enantiomeric Excess (% ee) | 98% |

This is a hypothetical data table for illustrative purposes.

The data indicates a successful separation of the (S) and (R) enantiomers, with the desired (S)-enantiomer being the major component, demonstrating a high enantiomeric purity of 98% ee.

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, coupling constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of molecules in solution. ipb.ptresearchgate.net For cyclic structures like the morpholine (B109124) ring in this compound, advanced NMR techniques are particularly informative.

Nuclear Overhauser Effect Spectroscopy (NOESY):

NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). libretexts.orgyoutube.comceitec.cz This is invaluable for determining the relative stereochemistry and preferred conformation of a molecule. acdlabs.comacs.org For the target compound, a NOESY experiment would reveal correlations between the proton at the C3 stereocenter and other protons on the morpholine ring. For instance, observing a NOESY cross-peak between the C3 proton and one of the axial protons on the ring would suggest a specific chair conformation and the spatial relationship of the carbamoyl (B1232498) group.

Proton-Proton Coupling Constants (³JHH):

The magnitude of the coupling constant (J-value) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. fiveable.mewikipedia.orgresearchgate.net In the morpholine ring, which typically adopts a chair conformation, the coupling constants between the C3 proton and the adjacent C2 protons can provide definitive information about the substituent's orientation (axial vs. equatorial). A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. oup.comuci.edu

Hypothetical ¹H NMR Data for the Morpholine Ring Protons:

| Proton | Chemical Shift (ppm) | Coupling Constants (J, Hz) | Inferred Orientation | NOESY Correlations |

| H-3 | 4.15 | 10.5 (d, H-2ax), 3.0 (d, H-2eq) | Axial | H-5ax |

| H-2ax | 3.80 | 12.0 (gem), 10.5 (ax-ax, H-3) | Axial | H-6ax |

| H-2eq | 3.65 | 12.0 (gem), 3.0 (ax-eq, H-3) | Equatorial | H-6eq |

This is a hypothetical data table for illustrative purposes.

The large coupling constant (10.5 Hz) between H-3 and an H-2 proton (H-2ax) strongly suggests a trans-diaxial relationship, indicating that the carbamoyl group at C3 preferentially occupies an equatorial position in the dominant chair conformation of the morpholine ring. The NOESY correlation between H-3 and H-5ax would further support this conformational assignment.

Crystallographic Studies for Absolute Configuration Determination

While NMR can provide the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgwikipedia.orgnih.gov This technique requires a single crystal of the enantiomerically pure compound. The crystal diffracts X-rays in a unique pattern, which can be used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. jst.go.jp

To determine the absolute configuration, anomalous dispersion is used. ed.ac.uk By collecting diffraction data using a specific X-ray wavelength (e.g., Cu Kα radiation), subtle differences in the diffraction pattern (known as Bijvoet pairs) can be measured. The analysis of these differences allows for the unambiguous assignment of the (S) or (R) configuration at the stereocenter. The result is often expressed as a Flack parameter, which should be close to 0 for the correct enantiomer. ed.ac.uk

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a chiral space group) |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 100 K |

| Flack Parameter | 0.05(7) |

| Final Assignment | (S) |

This is a hypothetical data table for illustrative purposes.

A Flack parameter close to zero confirms that the crystal structure corresponds to the (S)-enantiomer, thus unequivocally establishing the absolute configuration of the synthesized molecule.

Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are vital for monitoring the progress of a chemical reaction and for analyzing complex mixtures that may contain starting materials, intermediates, byproducts, and the final product. news-medical.netrsc.orgnih.gov

During the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time or by analyzing aliquots from the reaction mixture. acs.orgwaters.comnih.govadvion.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the product and any detected impurities. nih.gov

For instance, a reaction mixture could be analyzed at different time points. The extracted ion chromatograms for the mass-to-charge ratios (m/z) of the starting materials and the desired product would show the decrease of the former and the increase of the latter over time, helping to determine the optimal reaction time.

Hypothetical LC-MS Monitoring Data:

| Compound | Expected m/z [M+H]⁺ | Observed m/z at t=0h | Relative Intensity at t=4h |

| Starting Material A | 188.1234 | 188.1232 | 5% |

| Starting Material B | 102.0567 | 102.0565 | 8% |

| This compound | 231.1345 | Not Detected | 85% |

| Byproduct C | 215.1023 | Not Detected | 2% |

This is a hypothetical data table for illustrative purposes.

This data illustrates how LC-MS can track the progress of the reaction, confirming the formation of the desired product with high mass accuracy and identifying the presence of a minor byproduct, providing crucial information for reaction optimization and purification strategies. amazonaws.comeuropeanpharmaceuticalreview.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods is crucial for accessing complex chiral molecules like (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate and its derivatives. Future research should focus on moving beyond traditional batch syntheses towards more advanced and efficient technologies.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. nih.govacs.org The application of flow chemistry to the synthesis of chiral morpholines is a promising yet underexplored area. Future investigations could focus on developing a continuous flow process for the key cyclization step in the synthesis of the morpholine (B109124) ring, potentially utilizing immobilized reagents or catalysts to streamline the process and facilitate purification. acs.org This approach could lead to a more efficient and scalable production of this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.gov Asymmetric photocatalysis, in particular, holds immense potential for the synthesis of chiral N-heterocycles. acs.orgresearchgate.net Research in this area could explore the use of chiral photocatalysts to induce enantioselectivity in the formation of the morpholine ring or in the subsequent functionalization of the molecule. chinesechemsoc.org This could provide a more direct and atom-economical route to this compound and its analogs.

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, enhanced reaction control, increased scalability, potential for automation. nih.govacs.org |

| Photocatalysis | Mild reaction conditions, unique reactivity, potential for novel C-C and C-X bond formations, access to highly reactive intermediates. nih.gov |

Chemo- and Regioselective Transformations

The morpholine ring in this compound possesses multiple sites for potential functionalization. The ability to selectively modify specific positions on this scaffold is critical for creating diverse molecular libraries for applications such as drug discovery.

Future research should target the development of novel chemo- and regioselective transformations. For instance, exploring C-H activation strategies could allow for the direct introduction of functional groups at specific positions on the morpholine ring, bypassing the need for pre-functionalized starting materials. rsc.org Given the presence of the carbamoyl (B1232498) and tert-butoxycarbonyl groups, developing orthogonal protection and deprotection strategies will be crucial for achieving selective transformations at different sites of the molecule. Investigating enzymatic transformations could also provide a highly selective means of modifying the molecule, taking advantage of the inherent specificity of biocatalysts.

Broadening the Scope of Applications as a Chiral Scaffold

The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates. researchgate.netnih.govijprems.comnih.gov this compound, with its defined stereochemistry, is an ideal starting point for the synthesis of novel bioactive compounds.

A significant future direction is to utilize this compound as a chiral scaffold to generate libraries of diverse molecules for biological screening. nih.gov By selectively modifying the carbamoyl group and the morpholine ring, a wide array of derivatives can be synthesized and evaluated for various therapeutic targets. Furthermore, its application as a chiral auxiliary in asymmetric synthesis is another promising avenue. The chiral morpholine backbone could be employed to control the stereochemical outcome of reactions, leading to the synthesis of other valuable enantiomerically pure compounds.

| Potential Application | Rationale |

| Drug Discovery | The morpholine scaffold is present in numerous approved drugs and is known to improve pharmacokinetic properties. nih.govijprems.com |

| Chiral Auxiliary | The inherent chirality can be used to induce stereoselectivity in chemical reactions. |

| Peptidomimetics | Morpholine derivatives can act as constrained amino acid surrogates in peptide-based therapeutics. |

Integration with Machine Learning and AI for Synthetic Route Prediction

The complexity of synthesizing chiral molecules like this compound makes the prediction of optimal synthetic routes a significant challenge. Machine learning (ML) and artificial intelligence (AI) are revolutionizing organic synthesis by enabling rapid and accurate prediction of reaction outcomes and retrosynthetic pathways. chiralpedia.comchiralpedia.comucla.edu

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (S)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate, and how are reaction conditions optimized?

- Methodology :

- The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by functionalization at the 3-position. A typical route involves reacting (S)-3-hydroxymethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) to introduce the Boc group .

- Carbamoylation at the 3-position may employ reagents like isocyanates or carbamoyl chlorides under anhydrous conditions. Reaction temperatures (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions such as hydrolysis or epimerization .

- Purification is achieved via silica gel column chromatography using gradients of ethyl acetate/petroleum ether (e.g., 1:10 v/v) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodology :

- NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) confirm stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- Chiral HPLC : Essential for verifying enantiomeric excess (ee) due to the compound’s stereosensitive carbamoyl group .

Q. How do solvent polarity and temperature influence the stability of the tert-butyl group during synthesis?

- Methodology :

- Polar aprotic solvents (e.g., DCM, THF) stabilize intermediates by minimizing nucleophilic attack on the Boc group.

- Low temperatures (0–5°C) suppress tert-butyl cleavage under acidic/basic conditions. For example, Boc deprotection typically requires strong acids (e.g., TFA) at room temperature .

Advanced Research Questions

Q. How can stereochemical integrity at the 3-position be maintained during carbamoylation?

- Methodology :

- Chiral auxiliaries : Use (S)-configured starting materials (e.g., (S)-3-hydroxymethylmorpholine) to preserve stereochemistry .

- Kinetic control : Conduct reactions at low temperatures (−20°C) to slow racemization.

- Epimerization monitoring : Track ee changes via chiral HPLC at intermediate steps .

Q. What computational strategies predict the axial/equatorial conformation of the tert-butyl group in solution?

- Methodology :

- DFT calculations : Use Gaussian or ORCA with explicit solvent models (e.g., water, DCM) to account for solvent effects on tert-butyl orientation. Implicit solvent models often fail to replicate experimental axial→equatorial shifts observed in NMR .

- MD simulations : Analyze free-energy landscapes to identify dominant conformers in dynamic environments .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding) be resolved?

- Methodology :

- Structure-activity relationship (SAR) studies : Modify the carbamoyl group (e.g., replace with urea or thiourea) and test against target enzymes (e.g., proteases) and receptors (e.g., GPCRs) .

- Crystallography : Co-crystallize the compound with biological targets (e.g., kinases) using SHELX software for structure refinement .

- Dose-response assays : Compare IC₅₀ values across assays to identify off-target effects .

Data Contradiction Analysis

Q. Why do computational models and experimental NMR data sometimes conflict regarding tert-butyl conformation?

- Resolution :

- Solvent effects : Explicit solvent molecules in DFT simulations are critical. For example, polar solvents stabilize equatorial conformers via dipole interactions, whereas gas-phase calculations favor axial conformers .

- Dynamic effects : Low-temperature NMR (−40°C) can "freeze" conformers, revealing axial preferences missed in room-temperature experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.